Product packaging for Benzeneacetamide, N-pentyl-(Cat. No.:CAS No. 97728-07-9)

Benzeneacetamide, N-pentyl-

Cat. No.: B14350280
CAS No.: 97728-07-9
M. Wt: 205.30 g/mol
InChI Key: YZLZQXXVYJDVEZ-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Chemical Research

N-Pentylbenzeneacetamide holds significance in modern organic synthesis primarily as a model compound for studying N-alkylation reactions and as a building block for more complex molecules. organic-chemistry.org The synthesis of such N-substituted amides is a fundamental transformation in organic chemistry, crucial for the preparation of a vast range of chemical entities, including pharmaceuticals and agrochemicals. mdpi.com The study of its synthesis and reactivity contributes to the broader understanding of amide bond formation and modification, which are cornerstone reactions in contemporary chemical synthesis. elsevier.com

Overview of Research Directions for N-Pentylbenzeneacetamide

While specific research dedicated exclusively to N-pentylbenzeneacetamide is not extensively documented in high-impact literature, the research directions for this compound can be inferred from studies on analogous N-substituted benzeneacetamides. Key areas of investigation include the development of novel and more efficient synthetic methodologies, particularly those aligning with the principles of green chemistry. vulcanchem.com Furthermore, there is an ongoing interest in exploring the potential applications of such compounds as intermediates in the synthesis of biologically active molecules. nih.govnih.gov Research may also focus on the derivatization of the N-pentylbenzeneacetamide scaffold to generate libraries of related compounds for screening in various chemical and biological assays. nih.gov

Chemical and Physical Properties

The fundamental properties of Benzeneacetamide, N-pentyl- are crucial for its application and handling in a research setting. These properties are summarized in the table below.

PropertyValue
IUPAC Name N-pentyl-2-phenylacetamide
CAS Number 97728-07-9
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol

Note: This interactive table provides a summary of the key chemical and physical properties of Benzeneacetamide, N-pentyl-.

The molecular formula, C₁₃H₁₉NO, indicates the elemental composition of the molecule, which is essential for mass spectrometry analysis and for calculating reaction stoichiometry. byjus.comyoutube.com The molecular weight is a critical parameter for all quantitative chemical work.

Synthesis and Characterization

Synthesis of N-Pentylbenzeneacetamide

The primary synthetic route to N-pentylbenzeneacetamide involves the N-alkylation of benzeneacetamide. A common and established method is the reaction of benzeneacetamide with a suitable pentylating agent, such as 1-bromopentane (B41390) or 1-chloropentane. This reaction is typically carried out in a two-phase system, often employing a phase-transfer catalyst to facilitate the reaction between the deprotonated benzeneacetamide and the alkyl halide. Alternative approaches to N-alkylation, which could be applied to the synthesis of N-pentylbenzeneacetamide, include copper-catalyzed coupling reactions of amides with alkyl halides. beilstein-journals.org

Analytical Characterization Techniques

The structural confirmation and purity assessment of synthesized N-pentylbenzeneacetamide rely on a suite of modern analytical techniques. sapub.orgutas.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure, confirming the presence of the pentyl group and the phenylacetamide backbone. uobaghdad.edu.iq

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. sapub.org

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H bonds. analis.com.my

Chromatographic Techniques : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound and to monitor the progress of its synthesis. mdpi.com

Research Applications

While specific high-profile applications of N-pentylbenzeneacetamide are not widely reported, its structural motifs are found in compounds explored in various research areas.

Role in Organic Synthesis

As an N-substituted amide, N-pentylbenzeneacetamide serves as a valuable intermediate in organic synthesis. It can be a precursor for the synthesis of more complex molecules through further functionalization of the benzene (B151609) ring or modification of the amide group. The synthesis of its derivatives allows for the exploration of structure-activity relationships in various chemical contexts. mdpi.comnih.gov

Potential as a Research Chemical

Compounds with the N-alkylated benzeneacetamide scaffold have been investigated for their potential biological activities. For instance, derivatives of N-benzylpiperidine, which share some structural similarities, have been studied as cholinesterase inhibitors for potential application in Alzheimer's disease research. nih.gov While no such activity has been reported for N-pentylbenzeneacetamide itself, its structure makes it a candidate for inclusion in screening libraries for various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B14350280 Benzeneacetamide, N-pentyl- CAS No. 97728-07-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97728-07-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-pentyl-2-phenylacetamide

InChI

InChI=1S/C13H19NO/c1-2-3-7-10-14-13(15)11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,14,15)

InChI Key

YZLZQXXVYJDVEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Pentylbenzeneacetamide and Analogues

Direct N-Alkylation Approaches

Direct N-alkylation involves the formation of a carbon-nitrogen bond at the nitrogen atom of an existing amide. This approach is widely utilized due to the ready availability of amide starting materials.

Traditional Alkylation Procedures

Historically, the N-alkylation of amides required converting the amide into its conjugate base before reaction with an alkyl halide. mdpi.com Amides are weak bases, necessitating strong reagents to form the corresponding alkali salts. mdpi.com Early methods involved dispersing the amide and sodium in an inert solvent, followed by the addition of an alkyl halide. mdpi.com Another approach utilized a mixture of an amide, potassium hydroxide (B78521), and an alkyl halide in an ethanolic solution. mdpi.com A third method employed sodium hydride to generate the sodium salt of the amide prior to the introduction of the alkyl halide. mdpi.com These traditional procedures often suffered from long reaction times and harsh conditions. mdpi.com A common synthesis for N-pentyl-benzeneacetamide involves the alkylation of benzeneacetamide with 1-bromopentane (B41390) or 1-chloropentane.

MethodReagentsConditionsDrawbacks
Method 1Amide, Sodium, Alkyl HalideInert SolventHarsh conditions
Method 2Amide, Potassium Hydroxide, Alkyl HalideEthanolic SolutionHarsh conditions
Method 3Amide, Sodium Hydride, Alkyl HalideInert SolventHarsh conditions, long reaction times

Base-Catalyzed Alkylation Reactions

The direct N-alkylation of primary benzylamines and anilines with a range of alkyl halides can be efficiently promoted by a cesium base in the absence of any additives or catalysts. researchgate.net The basicity and solubility of cesium carbonate in anhydrous N,N-dimethylformamide facilitate mono-N-alkylation while suppressing the undesirable formation of dialkylated products. researchgate.net Iridium-catalyzed N-alkylation of amides with alcohols has also been achieved under solvent-free and base-free microwave-mediated conditions. organic-chemistry.org This method, using (Cp*IrCl2)2 as a catalyst, produces N-alkyl arylamides and N-alkyl alkylamides in high yields with water as the only byproduct. organic-chemistry.org Furthermore, a transition-metal-free CsOH/O2 catalyst system has been developed for the N-alkylation of amines with alcohols under an argon atmosphere. researchgate.net

Catalyst SystemReactantsConditionsKey Features
Cesium CarbonatePrimary benzylamines/anilines, Alkyl halidesAnhydrous DMFNo additives/catalyst needed, suppresses dialkylation. researchgate.net
(Cp*IrCl2)2Amides, AlcoholsSolvent-free, base-free, microwaveEnvironmentally friendly, high yields. organic-chemistry.org
CsOH/O2Amines, AlcoholsArgon atmosphereTransition-metal-free. researchgate.net

Phase-Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the N-alkylation of amides, offering milder reaction conditions and improved efficiency. mdpi.comtandfonline.com This method allows for the direct alkylation of amides without the prerequisite formation of their salts. mdpi.com In a typical PTC setup for N-alkylation, an amide is reacted with an alkyl halide in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, and an inorganic base like potassium hydroxide or potassium carbonate. mdpi.com The catalyst facilitates the transfer of the deprotonated amide from the solid or aqueous phase to the organic phase where the alkylation occurs. mdpi.comacsgcipr.org

Solvent-free PTC conditions, often accelerated by microwave irradiation, have proven particularly effective for the rapid N-alkylation of N-substituted amides and lactams. mdpi.com For instance, mixing an amide with an excess of an alkyl halide and a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB), adsorbed on a mixture of potassium carbonate and potassium hydroxide, followed by microwave irradiation, leads to high yields in very short reaction times. mdpi.com Continuous flow processes incorporating PTC and integrated separation have also been developed, mitigating the heat and mass transfer limitations often encountered in batch scale-ups and resulting in a safer process with a higher quality product. rsc.org

CatalystCo-reagentsConditionsAdvantages
Tetrabutylammonium bromide (TBAB)Potassium carbonate, Potassium hydroxideSolvent-free, Microwave irradiationRapid reactions, high yields. mdpi.com
Quaternary ammonium saltsInorganic bases (e.g., NaOH, K2CO3)Biphasic system (e.g., water/organic solvent)Milder conditions, avoids pre-formation of amide salts. mdpi.comacsgcipr.org
Not specifiedNot specifiedContinuous flow with integrated separationImproved safety, higher product purity, overcomes scale-up limitations. rsc.org

Stereoselective Alkylation Strategies

The development of stereoselective methods for C-N bond formation is crucial for the synthesis of chiral molecules. While direct N-alkylation of amides primarily focuses on the nitrogen atom, related stereoselective alkylations of amide enolates at the α-carbon have been extensively studied. For instance, nickel catalysis can achieve enantioselective intermolecular alkylations of racemic Reformatsky reagents with unactivated electrophiles. nih.gov

In the context of modifying peptides, palladium-catalyzed allylic alkylation of internal peptide amide enolates proceeds with high yields and excellent regio- and diastereoselectivities. rsc.org Similarly, the use of chiral auxiliaries, such as pseudoephedrine, allows for the diastereoselective alkylation of amide enolates. wikipedia.org Deprotonation of a pseudoephedrine amide with a strong base like lithium diisopropylamide (LDA) forms a (Z)-enolate that undergoes highly facial-selective alkylation. wikipedia.org Furthermore, a robust ruthenium-catalyzed methodology for the direct N-alkylation of α-amino acid esters and amides with alcohols has been developed, which proceeds with excellent retention of stereochemical integrity. nih.gov Trialkyl phosphates have also been employed for the stereoselective transfer of secondary alkyl groups to various nucleophiles, including amides, with inversion of configuration. organic-chemistry.org

Acylation of Amine Precursors

An alternative and widely used approach to synthesize N-substituted amides is the acylation of a corresponding amine precursor. This method involves the reaction of an amine with an acylating agent.

Reaction of Benzylamines with Acylating Agents

The acylation of benzylamine (B48309) is a common method for preparing N-benzylamides. The Schotten-Baumann reaction, first described in 1883, is a classic example of this transformation. testbook.com This reaction typically involves the treatment of an amine with an acyl chloride or anhydride (B1165640) in the presence of a base. testbook.combyjus.com For example, the reaction of benzylamine with acetyl chloride yields N-benzylacetamide. testbook.com The reaction is often carried out in a two-phase system consisting of water and an organic solvent, where the base in the aqueous phase neutralizes the acid byproduct. unacademy.com

Various acylating agents can be employed. Besides acyl chlorides, carboxylic acids and esters can also be used. An iron-catalyzed protocol has been developed for the acylation of amines with both esters and carboxylic acids, promoted by dioxygen. rsc.org For instance, phenyl benzoate (B1203000) and acetic acid have been used as acylating agents for benzylamine in the presence of an iron catalyst. rsc.org

Acylating AgentCatalyst/BaseConditionsProduct Example
Acetyl chlorideAqueous base (e.g., NaOH)Two-phase systemN-benzylacetamide. testbook.comunacademy.com
Acetic anhydridePyridineNot specifiedN-benzylacetamide. byjus.com
Phenyl benzoateIron(III) acetylacetonate, DioxygenDiethylene glycol dibutyl ether, 80°CN-benzylbenzamide. rsc.org
Acetic acidIron(III) acetylacetonate, DioxygenDiethylene glycol dibutyl ether, 80°CN-benzylacetamide. rsc.org

Role of Catalysts in Acylation

The N-acylation of amines is a fundamental reaction for the synthesis of amides like N-pentylbenzeneacetamide. While the reaction can proceed between an amine and a highly reactive acylating agent like an acyl chloride, the use of catalysts is crucial for improving reaction rates, yields, and selectivity, especially when using less reactive acyl sources like esters or carboxylic acids. orientjchem.org Catalysts can be broadly categorized into Lewis acids, protic acids, and organocatalysts, each offering distinct advantages.

A variety of catalysts have been reported for N-acylation under diverse conditions. orientjchem.org For instance, iodine has been shown to be a highly effective and inexpensive catalyst for the N-acylation of primary and secondary amines with acyl chlorides under solvent-free, room temperature conditions. tandfonline.com This method provides excellent yields rapidly and is environmentally benign as it avoids the use of solvents. tandfonline.com Acetic acid itself can act as a cheap and simple catalyst for the acetylation of amines using esters like ethyl acetate (B1210297) as the acyl source, with catalyst loadings as low as 10 mol% providing high yields at moderate temperatures (80-120 °C). researchgate.netrsc.org

Boronic acid derivatives have emerged as highly active catalysts for direct amidation between carboxylic acids and amines. (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, for example, catalyzes the reaction for a wide range of substrates at room temperature. organic-chemistry.org Similarly, 5-methoxy-2-iodophenylboronic acid (MIBA) is kinetically very active, facilitating direct amidation under mild conditions at ambient temperature. organic-chemistry.org Other notable catalytic systems include triphenylphosphine (B44618) oxide, which is effective for coupling hindered carboxylic acids with weak amine nucleophiles, and various metal catalysts. organic-chemistry.org

The following table summarizes various catalytic systems used for the N-acylation of amines, a reaction central to the synthesis of N-pentylbenzeneacetamide.

CatalystReactantsConditionsYieldReference
IodineAmine, Acetyl ChlorideSolvent-free, Room Temp.High tandfonline.com
Acetic Acid (10 mol%)Amine, Ethyl Acetate80-120 °CExcellent researchgate.netrsc.org
(2-(Thiophen-2-ylmethyl)phenyl)boronic acidCarboxylic Acid, AmineRoom TemperatureHigh organic-chemistry.org
5-methoxy-2-iodophenylboronic acid (MIBA)Carboxylic Acid, AmineRoom Temp., Molecular SievesHigh organic-chemistry.org
Triphenylphosphine oxideCarboxylic Acid, Amine< 10 minutesGood organic-chemistry.org
Palladium(II) acetate/TFPCarboxylic Acid, Tertiary Amine120 °C96% acs.org

Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs) and tandem (or cascade) processes offer significant advantages in synthetic chemistry by constructing complex molecules from simple starting materials in a single pot, which saves time, energy, and reduces waste. researchgate.netresearchgate.net These strategies are highly valuable for creating substituted amides like N-pentylbenzeneacetamide and its analogues.

The Ugi four-component reaction (U-4CR) is a classic MCR that combines an amine, a carbonyl compound (ketone or aldehyde), a carboxylic acid, and an isocyanide to produce N-alkylated α,α-dialkylglycine derivatives. mdpi.comnih.gov This reaction is a powerful tool for generating molecular diversity and has been widely used in modern synthetic chemistry. mdpi.comnih.gov

Tandem processes, where multiple catalytic cycles occur sequentially without isolating intermediates, are also prominent. researchgate.netmdpi.com For instance, N-alkylated amides can be synthesized directly from nitriles and alcohols via a tandem hydration/N-alkylation reaction. researchgate.net In one such process catalyzed by ruthenium, the alcohol serves as the acyl source in a redox-neutral N-alkylation of the nitrile, producing the N-alkylated amide with high atom efficiency. researchgate.net Another approach involves an iridium-catalyzed reaction of a nitrile with an aldoxime, followed by the addition of an alcohol to furnish the benzamide (B126) product in high yield. researchgate.net

Palladium-catalyzed tandem reactions are particularly versatile. mdpi.comencyclopedia.pub These can involve sequences such as carbonylation followed by C-C cross-coupling via C-H activation to build complex heterocyclic structures in one step. mdpi.com Such processes often rely on the ability of the palladium catalyst to exist in multiple oxidation states (e.g., Pd(0)/Pd(II)) to facilitate the different stages of the reaction, such as oxidative addition, carbonylation, and reductive elimination. researchgate.netmdpi.com

Reaction TypeKey ReactantsCatalystProduct TypeReference
Ugi Four-Component ReactionAmine, Ketone, Carboxylic Acid, IsocyanideNone (often spontaneous)N-alkylated α,α-dialkylglycine amides mdpi.comnih.gov
Tandem Hydration/N-AlkylationNitrile, AlcoholRuthenium complexN-alkylated amides researchgate.net
Tandem ReactionNitrile, Aldoxime, AlcoholIridium complexN-alkyl amides researchgate.net
Tandem Carbonylation/CouplingAryl Iodide, Amine, Carbon MonoxidePalladium complexHeterocyclic Amides mdpi.com

Green Chemistry Principles in N-Pentylbenzeneacetamide Synthesis

The application of green chemistry principles to amide bond formation is a major focus of modern chemical research, aiming to reduce the environmental impact of synthesis. sioc-journal.cnrsc.org Traditional methods often use stoichiometric amounts of coupling reagents and hazardous solvents, generating significant waste. rsc.orgucl.ac.uk

Key green strategies applicable to the synthesis of N-pentylbenzeneacetamide include:

Use of Greener Solvents: Replacing conventional dipolar aprotic solvents like N,N-dimethylformamide (DMF), which have toxicity concerns, is a priority. ucl.ac.uk Safer alternatives such as cyclopentyl methyl ether have been successfully used in enzymatic amidation. nih.gov Water is another environmentally benign solvent that has been used for N-acylation reactions without the need for any catalyst. nih.gov

Biocatalysis: Enzymes, particularly lipases, are powerful biocatalysts for amide synthesis. Candida antarctica lipase (B570770) B (CALB) has been used to effectively catalyze the direct amidation of free carboxylic acids and amines. nih.gov This enzymatic method is simple, efficient, and avoids the need for additives or intensive purification, proceeding under mild conditions. rsc.orgnih.gov

Solvent-Free Synthesis: Eliminating solvents entirely reduces environmental hazards and pollution risks. numberanalytics.com Mechanochemical synthesis, which uses mechanical force like grinding to drive reactions, is one such approach that has been applied to amide synthesis. numberanalytics.com Catalyst-free N-acylation under solvent-free conditions represents a simple, mild, and highly efficient procedure. orientjchem.org

Atom Economy: Maximizing atom economy—the proportion of reactant atoms incorporated into the final product—is a core principle. numberanalytics.com Direct amidation reactions that produce only water as a byproduct are highly atom-economical compared to methods using stoichiometric activating agents. ucl.ac.uk

Renewable Feedstocks: Using biomass-derived materials as alternatives to petroleum-based starting materials is another important green approach. For example, fatty acids from vegetable oils can be converted into amides through catalytic processes. numberanalytics.com

Green Chemistry ApproachDescriptionExampleReference
Greener SolventsReplacing hazardous solvents with environmentally benign alternatives.Using cyclopentyl methyl ether or water instead of DMF or chlorinated solvents. ucl.ac.uknih.govnih.gov
BiocatalysisUsing enzymes as catalysts to promote reactions under mild conditions.Candida antarctica lipase B (CALB) for direct amidation. rsc.orgnih.gov
Solvent-Free ConditionsConducting reactions without a solvent to reduce waste and hazards.Mechanochemical synthesis or catalyst-free thermal reactions. orientjchem.orgnumberanalytics.com
High Atom EconomyDesigning reactions where the maximum number of atoms from the reactants are in the product.Direct catalytic amidation of carboxylic acids with amines (water is the only byproduct). numberanalytics.com

Advanced Synthetic Strategies

Transition-Metal Catalyzed Amidation and Coupling Reactions

Transition-metal catalysis provides powerful and versatile methods for forming the C-N amide bond, often under milder conditions or with broader substrate scopes than traditional methods. utexas.edud-nb.info Palladium, copper, and nickel are among the most frequently used metals for these transformations.

Palladium-catalyzed reactions are particularly well-developed. One notable strategy is the N-acylation of tertiary amines with carboxylic acids, which proceeds through the cleavage of a C-N bond. acs.org This method works for both aromatic and aliphatic acids, producing the corresponding amides in good to excellent yields. acs.org The more conventional palladium-catalyzed amination of aryl halides (or triflates) with amines is a cornerstone of modern organic synthesis, operating through a catalytic cycle of oxidative addition and reductive elimination. nih.gov The use of specific ligands, such as 1,1'-bis(diphenylphosphanyl)ferrocene (DPPF), is often crucial to promote the desired reductive elimination over competing side reactions. nih.gov

Copper-catalyzed amidation of aryl halides is another well-established method, often referred to as the Ullmann condensation, which provides a valuable alternative to palladium-based systems. escholarship.org More recently, nickel catalysis has emerged as a cost-effective and efficient option. A mild method for amide arylation has been developed using a combination of nickel and photoredox catalysis, which facilitates the challenging C-N reductive elimination step at moderate temperatures, making it compatible with a wide range of functional groups. escholarship.org While many of these methods require a transition-metal catalyst, some amination reactions of electron-rich aryl halides can be achieved with microwave assistance in the absence of any metal catalyst. organic-chemistry.org

Enantioselective Synthesis of Chiral N-Pentylbenzeneacetamide Derivatives

While N-pentylbenzeneacetamide itself is not chiral, advanced synthetic strategies can be employed to produce chiral derivatives, which are of significant interest in medicinal chemistry and materials science. Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule, typically by using a chiral catalyst, reagent, or auxiliary. researchgate.net

The synthesis of chiral amides can be approached by introducing a stereocenter into either the acyl or the amine portion of the molecule. For example, chiral α-amino amides can be prepared via enantioselective methods like the Strecker reaction, which uses a chiral auxiliary to direct the stereochemical outcome. nih.gov In this approach, an aldehyde reacts with an amine and a cyanide source, guided by a chiral entity like (R)-2-phenylglycinol, to form diastereomeric products that can then be separated and converted to the desired enantiomerically enriched amino acid derivative. nih.gov

Asymmetric catalysis offers a more efficient route to chiral compounds. Chiral phosphoric acids, for instance, have been used as powerful organocatalysts in the enantioselective synthesis of axially chiral compounds, such as N-arylindoles and arylquinazolinones. beilstein-journals.org These catalysts can facilitate key bond-forming steps, like intramolecular additions or cyclizations, with high enantioselectivity. beilstein-journals.org Another strategy is the asymmetric transfer hydrogenation (ATH) of prochiral ketones using chiral catalysts to produce chiral alcohols, which can then be incorporated into the final amide structure. nih.govrsc.org These advanced methods provide access to a vast chemical space of structurally complex and stereochemically defined N-alkylated amides.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of N-Alkylation

The N-alkylation of benzeneacetamide to form N-pentylbenzeneacetamide is a fundamental transformation that can proceed through several mechanistic pathways. The most common approach involves the deprotonation of the amide followed by nucleophilic substitution.

The amide proton of benzeneacetamide is weakly acidic, and its removal requires a strong base to generate the corresponding amide anion. This anion is a powerful nucleophile that can react with an alkylating agent, such as a pentyl halide (e.g., 1-bromopentane (B41390) or 1-iodopentane), in a classical SN2 reaction. Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH) in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). stackexchange.com

Alternatively, catalytic methods have been developed that avoid the need for stoichiometric amounts of strong bases. One such method is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which uses alcohols as alkylating agents. nih.govresearchgate.net In a reaction catalyzed by a transition metal complex (e.g., cobalt or nickel), pentan-1-ol is first dehydrogenated to pentanal. nih.govresearchgate.net The aldehyde then undergoes condensation with benzeneacetamide to form an N-acyl imine intermediate. This intermediate is subsequently reduced by the metal hydride species that was formed in the initial dehydrogenation step, yielding N-pentylbenzeneacetamide and regenerating the catalyst. Water is the only byproduct in this atom-economical process. researchgate.net

A more recent approach involves a metallaphotoredox platform where a visible light-induced, copper-catalyzed process activates alkyl halides for N-alkylation at room temperature through a halogen abstraction–radical capture (HARC) mechanism. nih.gov

The key reactive intermediate in the base-mediated N-alkylation of benzeneacetamide is the amide anion. The amide functional group is a resonance hybrid, and upon deprotonation, the resulting negative charge is delocalized across the nitrogen and oxygen atoms. This creates an ambident nucleophile known as an imino enolate or amidate.

The anion can be represented by two major resonance structures: one with the negative charge on the nitrogen and another with the charge on theoxygen. researchgate.net The actual structure is a hybrid of these forms. This delocalization stabilizes the anion and influences its reactivity in alkylation reactions, leading to competition between N- and O-alkylation.

While the monoanion is the most common intermediate, the formation of a dianion is also conceivable under strongly basic conditions. The methylene (B1212753) protons alpha to the carbonyl group in benzeneacetamide are also weakly acidic. The use of two or more equivalents of a very strong base, such as n-butyllithium or lithium diisopropylamide (LDA), could potentially lead to the formation of a dianion, with negative charges on both the nitrogen and the alpha-carbon. This dianion would be a highly reactive species, capable of undergoing alkylation at the nitrogen or the carbon atom.

The ambident nature of the amide anion leads to competitive alkylation at the nitrogen, oxygen, and, under certain conditions, the alpha-carbon. semanticscholar.org The ratio of N-, O-, and C-alkylation products is highly dependent on the reaction conditions, including the solvent, the counter-ion, the nature of the alkylating agent, and the temperature. researchgate.netsemanticscholar.org

N-Alkylation vs. O-Alkylation: The competition between N- and O-alkylation is a classic example of the principle of hard and soft acids and bases (HSAB). The nitrogen atom is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center. Hard electrophiles, such as dialkyl sulfates or trialkyloxonium salts, tend to react preferentially at the harder oxygen atom, yielding O-alkylated products (imino ethers). wiley-vch.de Softer electrophiles, like pentyl iodide, favor reaction at the softer nitrogen atom, leading to the N-alkylated amide. wiley-vch.de Furthermore, O-alkylation is often the kinetically favored pathway, forming the kinetic product, whereas N-alkylation is typically thermodynamically favored, leading to the more stable thermodynamic product. researchgate.netsemanticscholar.org The O-alkylated imino ethers can sometimes rearrange to the more stable N-alkyl amides upon heating. researchgate.net

C-Alkylation: Alkylation at the alpha-carbon is less common but can occur, particularly under phase-transfer catalysis (PTC) conditions. semanticscholar.org The formation of the C-alkylated product implies the generation of an enolate at the alpha-carbon, which then acts as the nucleophile. The use of nonpolar solvents tends to favor C-alkylation. semanticscholar.org

The table below summarizes findings from a study on the alkylation of various N-substituted 2-phenylacetamides with ethyl bromide under phase-transfer conditions, illustrating the influence of the existing N-substituent on the product distribution. While not specific to N-pentylbenzeneacetamide, it provides insight into the competitive nature of these reactions.

N-SubstituentUnreacted Amide (%)N-Alkylated Product (%)O-Alkylated Product (%)N/O Ratio
Ethyl63.627.10&infin;
n-Butyl66.222.50&infin;
iso-Butyl70.120.30&infin;
tert-Butyl94.800-
Cyclohexyl79.415.20&infin;
Phenyl65.818.14.83.8

Table 1. Alkylation of various N-substituted 2-phenylacetamides with ethyl bromide under PTC/OH conditions, demonstrating the influence of steric hindrance and electronic effects on reactivity and regioselectivity. Data sourced from a study on N-substituted 2-phenylacetamides. researchgate.net

Intramolecular Cyclization and Rearrangement Reactions

N-pentylbenzeneacetamide itself does not possess the necessary functionality for simple intramolecular cyclization. However, suitably functionalized derivatives can undergo such reactions. For instance, an N-alkenyl derivative of benzeneacetamide can participate in intramolecular cyclization. A study on N-(3-oxoalkenyl)phenylacetamides demonstrated their ability to undergo intramolecular cyclization to synthesize 3-phenyl-2(1H)-pyridones. amanote.com

Similarly, if the pentyl chain or the phenyl ring were functionalized with an appropriate leaving group or reactive moiety, intramolecular reactions could be induced. For example, introduction of a halide at the terminal position of the pentyl chain could potentially lead to macrocyclization under high-dilution conditions.

Rearrangement reactions of N-pentylbenzeneacetamide are not commonly reported. However, as mentioned previously, the corresponding O-pentyl imino ether, if formed, could undergo a Chapman-like rearrangement to the thermodynamically more stable N-pentylbenzeneacetamide upon heating. researchgate.net

Oxidative and Reductive Transformations of N-Pentylbenzeneacetamide

The N-pentylbenzeneacetamide molecule offers several sites for oxidative and reductive transformations.

Oxidative Transformations: The methylene group of the benzyl (B1604629) moiety is susceptible to oxidation. Strong oxidizing agents can potentially cleave the molecule or oxidize the aromatic ring. Milder, more selective oxidation can target the C-H bonds alpha to the nitrogen atom on the pentyl group. The oxidation of N-alkyl amides with dioxygen, often catalyzed by metal complexes, can lead to the formation of hydroperoxides at the carbon adjacent to the nitrogen. acs.org Another possible transformation is the oxoammonium-catalyzed oxidation of the N-alkyl amide to the corresponding imide, which involves the conversion of the C-H bond alpha to the nitrogen into a carbonyl group. chemrxiv.org

Reductive Transformations: The amide functional group is generally resistant to reduction but can be reduced to the corresponding amine, N-pentyl-2-phenylethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This is a standard transformation for converting amides to amines.

Alternatively, recent photochemical methods allow for the deoxygenative alkylation of secondary amides. This process involves the activation of the amide with triflic anhydride (B1165640), which leads to the formation of an iminium ion intermediate that can then be functionalized. nih.gov

Derivatization Reactions of the Amide Moiety and Aromatic Ring

Amide Moiety: The amide group itself can be derivatized. For example, it can be hydrolyzed back to phenylacetic acid and pentylamine under acidic or basic conditions, although this typically requires harsh conditions. The amide can also be converted to a thioamide using reagents like Lawesson's reagent. The carbonyl oxygen can be targeted for reactions, for instance, by conversion into an iminium intermediate as described above. nih.gov

Aromatic Ring: The phenyl ring of N-pentylbenzeneacetamide is susceptible to electrophilic aromatic substitution (EAS). The -CH₂CONH-pentyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org This is because the nitrogen atom's lone pair can be delocalized into the ring to stabilize the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para position. minia.edu.egmasterorganicchemistry.com

Common EAS reactions that could be performed on N-pentylbenzeneacetamide include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, predominantly at the para position due to sterics.

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a bromine or chlorine atom.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃ to introduce an acyl or alkyl group.

The general mechanism for these substitutions involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Kinetics of N-Pentylbenzeneacetamide Reactions

In the base-mediated SN2 alkylation of benzeneacetamide with a pentyl halide, the rate of the reaction would be expected to follow second-order kinetics, being first order in both the amide anion concentration and the pentyl halide concentration (Rate = k[amidate][pentyl halide]). The rate would be influenced by factors such as the strength of the base (which determines the concentration of the nucleophilic amidate), the solvent polarity, and the nature of the leaving group on the pentyl chain (I > Br > Cl).

For the catalytic "borrowing hydrogen" N-alkylation of amides with alcohols, kinetic studies on analogous systems have shown that the reaction rate can be complex. For a cobalt-catalyzed N-alkylation of benzamide (B126) with benzyl alcohol, it was found that the rate-determining step is likely the nucleophilic addition of the amide to the aldehyde intermediate formed in situ. nih.gov This is attributed to the relatively low nucleophilicity of the primary amide. The reaction rate shows a dependency on the concentrations of the amide, the alcohol, the base, and the catalyst.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of Benzeneacetamide, N-pentyl- at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of medium-sized organic molecules like Benzeneacetamide, N-pentyl-. DFT methods are known for providing a good balance between computational cost and accuracy. mdpi.com In studies of this compound, DFT is typically used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution.

Functionals such as B3LYP and M06-2X are commonly employed. mdpi.com For instance, calculations might be performed to understand the electronic effects of the phenyl and pentyl groups on the amide linkage, providing insights into the molecule's chemical reactivity and potential interaction with biological targets. mdpi.com

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods offer alternative approaches to studying Benzeneacetamide, N-pentyl-.

Ab initio methods , which derive results from first principles without experimental data, provide a hierarchical route to increasing accuracy. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be used for benchmark calculations, although they are more computationally demanding than DFT. researchgate.net They are particularly useful for validating the results obtained from DFT or for systems where electron correlation is critical. researchgate.net

Semi-empirical methods , such as AM1, PM3, or the more recent DFTB (Density Functional Tight Binding), represent a faster, though less accurate, alternative. wikipedia.orgwustl.edursc.org These methods use parameters derived from experimental data or higher-level computations to simplify the calculations. wikipedia.org They are especially well-suited for preliminary conformational searches on large molecules or for dynamic simulations where a vast number of energy evaluations are required. rsc.org

Basis Set Selection and Computational Parameters

The choice of basis set is a critical parameter in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. numberanalytics.comfiveable.me The selection involves a trade-off between accuracy and computational expense. stackexchange.com

For a molecule like Benzeneacetamide, N-pentyl-, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are frequently used. uni-rostock.demit.edu The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron density in the amide and phenyl groups. Diffuse functions (+) are often added to better represent weakly bound electrons and are important for calculations involving anions or excited states. For higher accuracy, Dunning's correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ , may be employed. stackexchange.com

The table below illustrates a hypothetical comparison of ground state energies for Benzeneacetamide, N-pentyl- calculated with a given DFT functional and various basis sets.

Basis SetPolarization FunctionsDiffuse FunctionsRelative Energy (kcal/mol)
6-31GNoNo15.2
6-31G(d,p)YesNo2.5
6-31+G(d,p)YesYes0.8
6-311++G(d,p)YesYes0.0 (Reference)
This table is interactive. Click on the headers to sort the data.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds. libretexts.org For Benzeneacetamide, N-pentyl-, flexibility is present in the N-pentyl chain and around the bonds connecting the phenyl ring and the carbonyl group.

Rotational Barriers and Energy Landscapes

The rotation around chemical bonds is not entirely free; it is hindered by energy barriers, which dictate the stability and interconversion rates of different conformers. nih.gov The potential energy surface (PES), or energy landscape, maps the energy of the molecule as a function of its geometry, revealing stable conformations (local minima) and the transition states that connect them. nih.gov

For Benzeneacetamide, N-pentyl-, two key rotational barriers are of interest:

Rotation around the C-N amide bond: This bond has a significant double-bond character due to resonance, leading to a high rotational barrier (typically 15-20 kcal/mol). This barrier is crucial as it often results in the existence of distinct, slowly interconverting Z and E isomers. mdpi.com

Rotation around the C-C bonds of the pentyl chain: These barriers are much lower (typically 3-5 kcal/mol) and correspond to the interconversion between staggered and eclipsed conformations, similar to that seen in n-butane. unacademy.com

DFT calculations are commonly used to scan the potential energy surface by systematically changing a specific dihedral angle and calculating the energy at each step, allowing for the precise determination of rotational energy barriers. mdpi.com

Identification of Stable Conformations (e.g., Z/E Isomers, Staggered/Eclipsed)

The flexibility of the N-pentyl group and the restricted rotation around the amide bond give rise to multiple stable conformers for Benzeneacetamide, N-pentyl-.

Z/E Isomerism: Due to the high rotational barrier of the amide C-N bond, Benzeneacetamide, N-pentyl- can exist as two distinct planar isomers, typically referred to as Z (trans) and E (cis) with respect to the carbonyl group and the N-H proton. The Z (trans) conformer, where the bulky phenyl and pentyl groups are on opposite sides of the C-N bond, is generally found to be significantly more stable due to reduced steric hindrance.

Pentyl Chain Conformations: The five-carbon chain can adopt various low-energy staggered arrangements (anti and gauche). wikipedia.org The fully extended, all-anti conformation is usually the lowest in energy. However, multiple gauche conformations lie only slightly higher in energy, meaning that at room temperature, the molecule exists as a population of several different chain conformers.

Computational searches combining molecular mechanics with higher-level quantum calculations are used to locate the various stable conformers and rank them by their relative energies.

The following table presents hypothetical relative energies for some key conformers of Benzeneacetamide, N-pentyl-.

Conformer IDAmide IsomerPentyl ConformationRelative Energy (kcal/mol)
1 Z (trans)all-anti0.00
2 Z (trans)gauche-10.65
3 Z (trans)gauche-20.88
4 E (cis)all-anti3.50
This table is interactive. Click on the headers to sort the data.

Interconversion Dynamics and Potential Energy Surfaces

The conformational flexibility of Benzeneacetamide, N-pentyl- is a key determinant of its physical and biological properties. This flexibility arises primarily from rotation around several single bonds. The potential energy surface (PES) is a conceptual and mathematical tool that maps the potential energy of the molecule for every possible atomic arrangement. libretexts.org

For a non-linear molecule with N atoms, the dimensionality of the PES is 3N-6, which represents the number of internal degrees of freedom after removing translational and rotational motion of the entire molecule. libretexts.orglibretexts.org Benzeneacetamide, N-pentyl- (C₁₃H₁₉NO) consists of 34 atoms, resulting in 96 vibrational modes or degrees of freedom (3*34 - 6 = 96). libretexts.org A full PES for this molecule would be a high-dimensional hypersurface. libretexts.org

Computationally, a PES is generated by calculating the electronic energy at numerous points corresponding to different molecular geometries. libretexts.org Key features of the PES for Benzeneacetamide, N-pentyl- would include:

Energy Minima: These points on the surface correspond to stable, low-energy conformations (conformers) of the molecule. For instance, different rotational isomers (rotamers) resulting from the rotation of the pentyl group or the orientation of the phenyl ring relative to the amide plane would represent local energy minima.

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path connecting two energy minima. libretexts.org The energy difference between a minimum and a saddle point is the activation energy for the interconversion between the two corresponding conformers. A critical interconversion pathway to study would be the rotation around the C-N amide bond, which is known to have a significant energy barrier due to its partial double-bond character.

By mapping these stationary points, computational studies can predict the relative populations of different conformers at a given temperature and the rates at which they interconvert. This dynamic behavior is crucial for understanding how the molecule interacts with its environment.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. csus.eduutexas.edu These MOs are formed by the combination of atomic orbitals. csus.edu An analysis of the MOs of Benzeneacetamide, N-pentyl- provides insight into its chemical reactivity and electronic properties.

The electronic structure is characterized by:

π-System: The phenyl ring and the amide group (-CONH-) contain delocalized π-orbitals. The p-orbitals of the benzene (B151609) ring and the p-orbitals on the carbonyl carbon, oxygen, and nitrogen atom combine to form an extended π-system. This delocalization contributes to the stability of the molecule.

Non-bonding Orbitals (n): The oxygen and nitrogen atoms possess lone pairs of electrons that reside in non-bonding orbitals. These are typically higher in energy than the bonding π-orbitals.

σ-Framework: The remaining electrons form the sigma (σ) bonds that constitute the molecular framework. bccampus.ca

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier orbitals. The energy and character of these orbitals are particularly important for predicting reactivity. In Benzeneacetamide, N-pentyl-, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the non-bonding orbitals of the amide group, making these sites susceptible to electrophilic attack. The LUMO is likely a π* anti-bonding orbital, concentrated around the phenyl and carbonyl groups, indicating these are the likely sites for nucleophilic attack.

Computational techniques such as Density Functional Theory (DFT) can be used to calculate the energies and shapes of these molecular orbitals. rsc.org Further electronic structure analysis can be performed to determine properties like charge distribution, dipole moment, and polarizability, which govern intermolecular interactions. scispace.comresearchfeatures.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. unifr.ch These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. unifr.chuci.edu The predicted shifts for Benzeneacetamide, N-pentyl- would show distinct values for the aromatic protons, the amide proton, and the different methylene (B1212753) and methyl groups of the pentyl chain, reflecting their unique electronic environments. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzeneacetamide, N-pentyl- Predicted values are hypothetical and based on general principles of NMR prediction software and computational methods. chemaxon.com

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Phenyl-H (ortho, meta, para)7.2 - 7.4127 - 135
CH₂ (alpha to C=O)3.643
NH (amide)~7.5 (variable)-
N-CH₂ (pentyl)3.2 - 3.340
N-CH₂-CH₂ (pentyl)1.5 - 1.629
N-(CH₂)₂-CH₂ (pentyl)1.2 - 1.429
N-(CH₂)₃-CH₂ (pentyl)1.2 - 1.422
CH₃ (pentyl)0.8 - 0.914
C=O (carbonyl)-~170

Vibrational Frequencies: The vibrational spectrum (infrared - IR) of a molecule is determined by its normal modes of vibration. For Benzeneacetamide, N-pentyl-, with 34 atoms, there are 96 possible normal vibrational modes (3N-6). libretexts.org Computational frequency calculations determine the force constants for the bonds and the resulting vibrational frequencies. openmopac.nethawaii.edu These calculations can help assign the peaks observed in an experimental IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for Benzeneacetamide, N-pentyl- Frequencies are based on typical ranges for functional groups and can be calculated using computational methods. hawaii.eduyoutube.com

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide3350 - 3250
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000
C-H Stretch (Aliphatic)Pentyl Chain, CH₂2960 - 2850
C=O Stretch (Amide I)Amide Carbonyl1680 - 1640
N-H Bend (Amide II)Amide1550 - 1510
C=C StretchAromatic Ring1600 - 1450

Simulation of Fragmentation Pathways (e.g., Mass Spectrometry)

Mass spectrometry (MS) involves ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. uni-saarland.de Computational simulations can help predict these fragmentation pathways, which are governed by the stability of the resulting ions and neutral losses. gbiosciences.com

For Benzeneacetamide, N-pentyl- (Molecular Weight: 205.29 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 205. Key fragmentation processes include:

Alpha-Cleavage: This is a common fragmentation pathway for amides, involving the cleavage of bonds adjacent to the heteroatom (nitrogen). libretexts.org Cleavage of the pentyl group can lead to various fragments.

McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen. wpmucdn.com In this case, a hydrogen from the pentyl chain transfers to the carbonyl oxygen, followed by the cleavage of the Cβ-Cγ bond, resulting in the loss of an alkene (butene, C₄H₈). This pathway leads to a prominent fragment at m/z 135, which is often the base peak.

Aromatic Fragmentation: Cleavage of the bond between the benzyl (B1604629) CH₂ and the carbonyl group can lead to the formation of a benzyl cation (C₇H₇⁺) which rearranges to the very stable tropylium (B1234903) ion at m/z 91. wpmucdn.com Loss of the carbonyl group could subsequently lead to the phenyl cation (C₆H₅⁺) at m/z 77.

Table 3: Predicted Key Mass Spectrometry Fragments for Benzeneacetamide, N-pentyl-

Fragment Structure/DescriptionProposed Fragmentation PathwayPredicted m/z
[C₁₃H₁₉NO]⁺˙Molecular Ion (M⁺˙)205
[C₈H₁₀NO]⁺McLafferty Rearrangement (Loss of C₄H₈)135
[C₇H₅O]⁺Benzoyl Cation105
[C₇H₇]⁺Tropylium Ion91
[C₆H₅]⁺Phenyl Cation77

Machine Learning Approaches in Computational Chemistry for N-Pentylbenzeneacetamide

Machine learning (ML) and deep learning are rapidly emerging as powerful tools in computational chemistry, offering the potential to accelerate discovery and prediction. arxiv.orgresearchgate.net Instead of relying solely on first-principles quantum calculations, ML models are trained on vast datasets of known chemical information to learn structure-property relationships. youtube.com

For Benzeneacetamide, N-pentyl-, ML could be applied in several ways:

Property Prediction: Trained ML models could rapidly predict a wide range of properties, such as solubility, boiling point, toxicity, or bioactivity (QSAR), much faster than traditional simulation methods. arxiv.org

Accelerating Simulations: ML potentials can be developed to augment or replace classical force fields or even quantum mechanical calculations for molecular dynamics simulations. uic.edu This would allow for the study of the long-time scale dynamics and conformational sampling of N-pentylbenzeneacetamide with greater efficiency.

Reaction Prediction: ML models trained on reaction databases could predict potential synthetic routes to N-pentylbenzeneacetamide or its likely metabolic products. acs.org

Spectra Prediction: Deep learning models can be trained to predict NMR or MS spectra directly from molecular structures, providing a rapid alternative to computationally intensive quantum chemical methods.

The application of ML requires converting the molecular structure into a machine-readable format, known as a molecular descriptor or fingerprint, which serves as the input for the model. youtube.com The increasing availability of large, open-source chemical datasets and ML frameworks is making these approaches more accessible for studying molecules like N-pentylbenzeneacetamide. researchgate.net

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, a comprehensive picture of the atomic connectivity and spatial arrangement of Benzeneacetamide, N-pentyl- can be constructed.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, around 7.25–7.35 ppm. The two protons of the methylene (B1212753) group adjacent to the carbonyl (–CH₂CO–) are expected to produce a singlet around 3.65 ppm. The protons of the N-pentyl group will show characteristic signals: a triplet for the terminal methyl group (–CH₃), and multiplets for the four methylene groups (–CH₂–), with their chemical shifts influenced by their proximity to the amide nitrogen. The amide proton (–NH–) usually appears as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a single resonance for each unique carbon atom. libretexts.org Key signals include the carbonyl carbon (C=O) which is typically found in the highly deshielded region of the spectrum, around 170.2 ppm. The carbons of the phenyl ring resonate in the aromatic region (approximately 128–137 ppm). libretexts.org The carbon of the methylene group adjacent to the carbonyl appears at a specific chemical shift, and the five distinct carbons of the pentyl group will also have characteristic resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzeneacetamide, N-pentyl- This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H~7.2 - 7.4 (m)-
Phenyl-C-~127 - 135
-CH₂CO- (alpha to C=O)~3.6 (s)~44
C=O (Amide)-~170
-NH-~5.8 - 6.2 (br s)-
N-CH₂- (Pentyl)~3.2 (t)~40
-CH₂- (Pentyl, positions 2, 3, 4)~1.3 - 1.5 (m)~22 - 29
-CH₃ (Pentyl)~0.9 (t)~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information on the types of atoms present, 2D NMR experiments are crucial for establishing the connectivity between them. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For Benzeneacetamide, N-pentyl-, COSY would show correlations between the adjacent methylene protons within the pentyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This technique allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the alpha-methylene group (~3.6 ppm) will show a cross-peak with its corresponding carbon signal (~44 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.educolumbia.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the protons of the alpha-methylene group (–CH₂CO–) and the carbonyl carbon (C=O), as well as the carbons of the phenyl ring. It would also show correlations between the N-CH₂ protons of the pentyl group and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation. While Benzeneacetamide, N-pentyl- does not have stereocenters, NOESY could reveal through-space interactions between the phenyl protons and the protons of the N-pentyl chain, offering insights into the molecule's preferred conformation in solution.

Computational Prediction and Experimental Validation of NMR Data

Advances in computational chemistry allow for the prediction of NMR spectra, which can be a powerful tool in structural elucidation. frontiersin.orgrsc.org Using methods like Density Functional Theory (DFT), it is possible to calculate the theoretical chemical shifts for a proposed structure. github.ionih.gov These predicted spectra can then be compared with the experimental data. A strong correlation between the predicted and measured spectra provides a high degree of confidence in the assigned structure. frontiersin.org This combined approach is particularly valuable for complex molecules or when experimental data is ambiguous. frontiersin.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. horiba.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule. thermofisher.comspectra-analysis.com The FTIR spectrum of Benzeneacetamide, N-pentyl- is expected to show several characteristic absorption bands.

A key feature is the amide group, which gives rise to distinct peaks. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption in the region of 1640-1680 cm⁻¹. iucr.org The amide II band, resulting from a combination of N-H bending and C-N stretching, is found around 1550 cm⁻¹.

Other significant peaks include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic pentyl chain (just below 3000 cm⁻¹). The C-H bending vibrations of the phenyl group can also be observed in the fingerprint region of the spectrum.

Table 2: Characteristic FTIR Absorption Bands for Benzeneacetamide, N-pentyl-

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)~3300Medium-Strong
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch<3000Strong
C=O Stretch (Amide I)~1650Strong
N-H Bend (Amide II)~1550Medium-Strong
Aromatic C=C Bending~1600, ~1450Medium

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. unina.itnih.gov While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. plus.ac.at A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for analyzing samples in aqueous solutions. mdpi.com

For Benzeneacetamide, N-pentyl-, the Raman spectrum would provide valuable information, particularly for non-polar bonds. The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C-C backbone of the pentyl chain and the C-H stretching and bending vibrations would also be observable. The C=O stretch of the amide is generally weaker in the Raman spectrum compared to the FTIR spectrum. By combining both FTIR and Raman data, a more complete vibrational analysis can be achieved. nih.gov

Theoretical Prediction of Vibrational Spectra

Theoretical calculations are instrumental in predicting the vibrational spectra of molecules, offering a framework for interpreting experimental data. For molecules like Benzeneacetamide, N-pentyl-, methods such as ab initio molecular dynamics (AIMD) can be employed to simulate infrared and Raman spectra. rsc.org These computational approaches can be particularly insightful when dealing with complex organic molecules, providing superior results where anharmonicity is a significant factor. rsc.org

The vibrational modes of a molecule, which include stretching, bending, wagging, twisting, scissoring, and rocking, can be calculated based on its degrees of freedom. libretexts.org For a non-linear molecule with N atoms, there are 3N-6 vibrational modes. libretexts.org These theoretical predictions, often performed using Density Functional Theory (DFT) with various basis sets, can then be compared with experimental spectra. mdpi.comresearchgate.net The calculated frequencies are often scaled to better match experimental observations. mdpi.comresearchgate.net For instance, in studies of similar molecules, scaling factors have been applied to different spectral regions to improve the correlation between theoretical and experimental data. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For instance, a non-target screening study utilizing high-resolution mass spectrometry collected data over a mass range of 35-700 Daltons with a resolution of over 25,000. miljodirektoratet.no This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and then fragmented to reveal details about their chemical structure. nationalmaglab.org This process involves selecting a precursor ion, fragmenting it through methods like collision-induced dissociation, and then analyzing the resulting product ions. nationalmaglab.org The fragmentation patterns provide a "fingerprint" of the molecule's structure. For example, in the mass spectrum of benzene (B151609), the molecular ion at m/z 78 can lose a proton to form the phenyl fragment at m/z 77, which is a strong indicator of a benzene ring. docbrown.info Similarly, for alkylbenzenes, characteristic fragmentation of the alkyl chain occurs. core.ac.ukspectroscopyonline.com The study of these fragmentation pathways helps in the structural elucidation of complex molecules. nationalmaglab.org

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) in Synthetic Analysis

Hyphenated techniques that couple chromatography with mass spectrometry are indispensable for the analysis of complex mixtures and the characterization of synthetic products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and semi-volatile compounds in the gas phase before they are detected by a mass spectrometer. 6-napse.com This technique is widely used for the identification and quantification of compounds in various matrices. 6-napse.combrieflands.com In a typical GC-MS analysis, a capillary column is used to separate the components of a mixture, which are then ionized and detected. brieflands.commdpi.com The resulting total ion chromatogram and the mass spectrum of each peak allow for the identification of the compounds present. brieflands.comshimadzu.com.sg For instance, GC-MS has been successfully used to analyze a wide range of organic compounds, including those found in environmental samples and pharmaceutical products. miljodirektoratet.nobrieflands.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. bu.edu It is particularly useful for analyzing less volatile and thermally labile compounds. bu.edu The eluent from the LC column is introduced into the mass spectrometer through an interface, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common ionization techniques. bu.edu LC-MS/MS methods have been developed for the targeted profiling of various families of signaling molecules, demonstrating the technique's ability to provide comprehensive profiles and concentrations from a single sample. nih.govsigmaaldrich.com The choice of solvents is critical in LC-MS as they must be compatible with the ionization technique. waters.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. msu.edulibretexts.org This absorption is due to electronic transitions within the molecule, often involving π-electrons in conjugated systems. libretexts.org The resulting spectrum shows absorbance as a function of wavelength, with the wavelength of maximum absorbance denoted as λmax. msu.edulibretexts.org

For aromatic compounds like Benzeneacetamide, N-pentyl-, the benzene ring acts as a chromophore, leading to characteristic absorption bands in the UV region. libretexts.orgunchainedlabs.com The presence of substituents on the benzene ring can shift the λmax and affect the molar absorptivity. UV-Vis spectroscopy is a versatile and sensitive technique used for both qualitative and quantitative analysis. unchainedlabs.comethz.ch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov The technique involves diffracting a beam of X-rays off a single crystal. nih.govlibretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov

Integrated Spectroscopic Strategies for Comprehensive Structure Elucidation

The unambiguous determination of a chemical structure, such as that of Benzeneacetamide, N-pentyl-, relies not on a single analytical technique, but on the synergistic integration of multiple spectroscopic methods. Techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C) each provide unique and complementary pieces of structural information. youtube.comanu.edu.au By combining the data from these methods, a chemist can assemble a complete and verified molecular structure, moving from the molecular formula to functional group identification, and finally to the precise arrangement and connectivity of every atom. nih.govrsc.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. libretexts.orgwikipedia.org For Benzeneacetamide, N-pentyl-, the molecular formula is C₁₃H₁₉NO, giving it a molecular weight of 205.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 205. Since the molecule contains one nitrogen atom, its molecular weight is an odd number, consistent with the Nitrogen Rule. neu.edu.tr

The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation patterns for N-pentylbenzeneacetamide include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org

McLafferty Rearrangement: This is a characteristic rearrangement for compounds containing a carbonyl group and a sufficiently long alkyl chain, which is present in N-pentylbenzeneacetamide. libretexts.org

Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the benzylic carbon can lead to the formation of a stable acylium ion.

A significant and often dominant fragmentation involves the cleavage of the bond between the carbonyl group and the nitrogen, followed by the loss of the pentylamino radical. This results in the formation of the phenylacetyl cation, which subsequently rearranges to the highly stable tropylium (B1234903) ion. The most prominent peak (base peak) in the mass spectrum for N-pentyl-Benzeneacetamide is observed at m/z 135 , which corresponds to the [C₈H₉NO]⁺ fragment resulting from the loss of a butyl group (C₄H₉) from the molecular ion. Another key fragment would appear at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), formed by cleavage of the C-C bond between the carbonyl and the methylene group.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. specac.comgelest.com The IR spectrum of N-pentylbenzeneacetamide, a secondary amide, would exhibit several characteristic absorption bands. vscht.cz

Key absorptions include:

N-H Stretch: A sharp, single absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in a secondary amide. libretexts.org Its sharpness helps distinguish it from the typically broad O-H stretch of alcohols. libretexts.org

C-H Stretches (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) indicate the C-H bonds of the benzene ring. Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the C-H bonds of the pentyl alkyl chain. libretexts.org

Amide I Band (C=O Stretch): A strong, sharp absorption band is expected between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum and confirms the presence of the amide carbonyl group. anu.edu.au

Amide II Band (N-H Bend): This band, appearing between 1510 and 1570 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring. libretexts.org

The presence of these specific bands provides conclusive evidence for a secondary amide containing both aromatic and aliphatic components.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Secondary AmideN-H Stretch~3300Medium, Sharp
Aromatic RingC-H Stretch3030 - 3100Weak to Medium
Alkyl ChainC-H Stretch2850 - 2960Medium
Amide CarbonylC=O Stretch (Amide I)~1650Strong
Secondary AmideN-H Bend (Amide II)~1550Medium to Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon and hydrogen atoms.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. libretexts.org For N-pentylbenzeneacetamide, with its plane of symmetry in the phenyl group, we would expect to see 11 distinct signals.

Carbonyl Carbon (C=O): This signal appears furthest downfield, typically in the range of 170-175 ppm, due to the strong deshielding effect of the double-bonded oxygen. libretexts.org

Aromatic Carbons: The carbons of the benzene ring will appear between ~125 and 140 ppm. The carbon attached to the methylene group (ipso-carbon) will be distinct from the others. Due to symmetry, the ortho and meta carbons will be equivalent, and the para carbon will be unique, resulting in four signals for the six aromatic carbons.

Aliphatic Carbons: The five carbons of the N-pentyl group will appear in the upfield region (~14-40 ppm). The carbon directly attached to the nitrogen (α-carbon) will be the most deshielded of this group (~40 ppm), with the chemical shifts of the other carbons (β, γ, δ, ε) decreasing as their distance from the electronegative nitrogen atom increases. The terminal methyl group (ε-carbon) will be the most shielded, appearing around 14 ppm.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O170 - 175
Aromatic C (quaternary)135 - 140
Aromatic C-H (ortho, meta, para)125 - 130
-CH₂- (benzyl)42 - 46
N-CH₂- (α-pentyl)38 - 42
-CH₂- (β-pentyl)28 - 32
-CH₂- (γ-pentyl)21 - 25
-CH₂- (δ-pentyl)21 - 25
-CH₃ (ε-pentyl)13 - 15

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their neighboring protons through chemical shift, integration, and signal splitting (multiplicity). acdlabs.com

Amide Proton (N-H): A broad singlet or a triplet (if coupling to the adjacent CH₂ group is resolved) appearing downfield, typically between δ 5.5 and 8.5 ppm. Its integration value would be 1H.

Aromatic Protons (C₆H₅-): These protons will appear as a multiplet in the region of δ 7.2-7.4 ppm, integrating to 5H.

Benzylic Protons (-CH₂-Ph): A sharp singlet at approximately δ 3.5-3.7 ppm, integrating to 2H. It is a singlet because there are no adjacent protons.

N-Pentyl Protons:

α-CH₂: A triplet around δ 3.2-3.4 ppm (integrating to 2H), split by the two adjacent β-protons.

β-CH₂: A multiplet (quintet or sextet) around δ 1.4-1.6 ppm (integrating to 2H), split by the α- and γ-protons.

γ- and δ-CH₂: These signals will likely overlap in a complex multiplet around δ 1.2-1.4 ppm, integrating to 4H.

ε-CH₃: A triplet around δ 0.8-1.0 ppm (integrating to 3H), split by the two adjacent δ-protons.

Proton(s) Integration Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-H1H5.5 - 8.5Broad Singlet / Triplet
C₆H₅-5H7.2 - 7.4Multiplet
-CH₂-Ph2H3.5 - 3.7Singlet
N-CH₂-2H3.2 - 3.4Triplet
-CH₂- (β)2H1.4 - 1.6Multiplet
-CH₂- (γ, δ)4H1.2 - 1.4Multiplet
-CH₃3H0.8 - 1.0Triplet

By integrating the data, the structure is confirmed. The mass spectrum provides the molecular formula C₁₃H₁₉NO. The IR spectrum confirms the presence of a secondary amide and a benzene ring. The ¹³C NMR shows 11 distinct carbons, consistent with the proposed structure, including a carbonyl carbon and carbons of an N-pentyl group. Finally, the ¹H NMR spectrum's chemical shifts, integrations, and splitting patterns perfectly match the N-pentylbenzeneacetamide structure, showing the connectivity of the phenyl group to a methylene, to the carbonyl, to the amide nitrogen, and finally to the pentyl chain. This comprehensive analysis leaves no doubt as to the identity of the compound.

Stereochemical Aspects of N Pentylbenzeneacetamide

Chirality and Stereoisomerism in N-Pentylbenzeneacetamide Derivatives

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. wikipedia.org This property arises when a carbon atom is bonded to four different groups, creating a chiral center. Molecules with such centers can exist as a pair of stereoisomers called enantiomers, which are mirror images of each other. wikipedia.orgwikipedia.org

In the context of N-Pentylbenzeneacetamide derivatives, the introduction of a chiral center can lead to the existence of enantiomers. For instance, if a substituent is introduced on the alpha-carbon of the acetamide (B32628) group or on the pentyl chain in a way that creates a stereocenter, the resulting molecule will be chiral. These enantiomers will have identical physical properties such as melting point, boiling point, and solubility, but they will differ in their interaction with plane-polarized light and with other chiral molecules. pressbooks.pubslideshare.net

The number of possible stereoisomers increases with the number of chiral centers. A molecule with 'n' chiral centers can have up to 2^n stereoisomers. uop.edu.pklibretexts.org These stereoisomers can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). wikipedia.orguop.edu.pk

The absolute configuration of a chiral center is designated as either R (from the Latin rectus for right) or S (from the Latin sinister for left) based on the Cahn-Ingold-Prelog priority rules. This system provides an unambiguous way to describe the three-dimensional arrangement of the groups attached to the chiral center.

Diastereomeric Relationships and Separation Strategies

When a molecule has more than one chiral center, it can exist as diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties. wikipedia.orguop.edu.pk This difference in properties is the key to their separation. For N-Pentylbenzeneacetamide derivatives with multiple stereocenters, diastereomeric pairs can be formed.

The separation of diastereomers is a crucial process in stereochemistry. Several strategies can be employed:

Fractional Crystallization: This is a common method that exploits the differences in solubility between diastereomers. uop.edu.pk By carefully selecting a solvent, one diastereomer can be selectively crystallized from a solution containing a mixture, leaving the other diastereomer in the mother liquor. Seeding the solution with a pure crystal of one diastereomer can sometimes facilitate this process. reddit.com

Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) can be used to separate diastereomers based on their differential interactions with a stationary phase. rsc.orgnih.gov Chiral stationary phases are particularly effective for separating enantiomers, but standard silica (B1680970) gel can often separate diastereomers due to their differing polarities. rsc.org

Extractive Distillation: This technique involves adding an auxiliary agent to a mixture of diastereomers that alters their partial pressures to different extents, thereby facilitating their separation by distillation. google.com

The formation of diastereomeric salts is a classic resolution technique. By reacting a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent, a mixture of diastereomeric salts is formed. gavinpublishers.com These salts, having different physical properties, can then be separated by methods like fractional crystallization. gavinpublishers.com After separation, the original enantiomers can be regenerated by treating the separated diastereomeric salts with an acid or a base. gavinpublishers.com

Optical Activity and Enantiomeric Purity Determination

Chiral molecules have the unique property of rotating the plane of plane-polarized light, a phenomenon known as optical activity. pressbooks.pub Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. pressbooks.pubpdx.edu The enantiomer that rotates the light clockwise is termed dextrorotatory (+) and the one that rotates it counterclockwise is levorotatory (-). pressbooks.pubkhanacademy.org A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive because the rotations cancel each other out. uop.edu.pk

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under specific conditions of concentration and path length. pdx.edu

The enantiomeric purity of a sample is a measure of the excess of one enantiomer over the other and is often expressed as enantiomeric excess (e.e.). wikipedia.org It is a critical parameter in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov

Several methods are used to determine enantiomeric purity:

Polarimetry: This technique directly measures the optical rotation of a sample. By comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. pdx.edu

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers and determining their relative amounts. cat-online.commdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can be used to determine enantiomeric purity. The chiral agent converts the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum, allowing for their quantification. rsc.org

MethodPrincipleTypical Application
PolarimetryMeasures the rotation of plane-polarized light.Quick assessment of optical purity. pdx.edu
Chiral HPLCSeparates enantiomers based on differential interaction with a chiral stationary phase.Accurate quantification of enantiomeric excess. mdpi.comjrespharm.com
NMR with Chiral Derivatizing AgentsConverts enantiomers into diastereomers with distinct NMR signals.Determination of enantiomeric ratios. rsc.org

Influence of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry of a molecule significantly influences its three-dimensional shape, or conformation, and its chemical reactivity. nptel.ac.innih.gov For N-Pentylbenzeneacetamide derivatives, the spatial arrangement of substituents around a chiral center will dictate the preferred conformations of the molecule to minimize steric hindrance.

This conformational preference, in turn, affects the molecule's reactivity. nih.gov The accessibility of the reactive sites can be sterically hindered or facilitated depending on the stereochemistry. For example, in a nucleophilic substitution reaction at a chiral center, the stereochemistry of the product can be either inverted (as in an SN2 reaction) or a mixture of stereoisomers (as in an SN1 reaction). lumenlearning.comlibretexts.org

The interaction of chiral molecules with other chiral entities, such as enzymes or receptors in a biological system, is highly specific. nih.gov This is often described by the "three-point attachment" model, where a specific spatial arrangement of three groups on the chiral molecule is required for effective binding. nih.gov This specificity is the reason why different enantiomers of a drug can have different pharmacological effects, with one enantiomer being therapeutic while the other might be inactive or even toxic. nih.gov

The study of how stereochemistry influences molecular properties is crucial for the design and synthesis of new molecules with desired characteristics, particularly in the development of new therapeutic agents and advanced materials. rsc.orgnih.govrsc.org

Synthetic Precursors and Intermediate Compounds

Synthesis and Characterization of Primary Amine Precursors

The primary amine precursor for the target molecule is n-pentylamine. The synthesis of n-pentylamine and similar primary amines can be achieved through various established organic chemistry methods. One common approach involves the nucleophilic substitution of an alkyl halide with an amine source. For instance, N-pentylamines can be synthesized by reacting 1-bromopentane (B41390) with an appropriate amine in an aqueous medium, often with heating to facilitate the reaction. scirp.org

Another method involves the condensation reaction of pentylamine with other reagents, such as formaldehyde (B43269) and an aniline (B41778) derivative, to yield more complex amine structures. eurjchem.com The characterization of the resulting n-pentylamine is crucial to confirm its identity and purity before its use in subsequent steps. Standard analytical techniques include infrared (IR) spectroscopy to identify the N-H stretching vibrations characteristic of a primary amine, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the pentyl chain. scirp.orgnih.gov For example, the characterization of a [(CdSe)13(n-pentylamine)13] complex involved detailed IR analysis of the n-pentylamine ligand, identifying characteristic peaks for NH stretching and deformation. nih.gov

Table 1: Spectroscopic Data for Characterization of n-Pentylamine
TechniqueCharacteristic FeatureTypical Value / ObservationReference
Infrared (IR) SpectroscopyN-H stretch~3368, ~3200 cm⁻¹ nih.gov
Infrared (IR) SpectroscopyNH₂ deformation~1577 cm⁻¹ nih.gov
1H NMR Spectroscopy-CH₃ triplet~0.95 ppm scirp.org
1H NMR Spectroscopy-NCH₂- triplet~2.63 ppm scirp.org

Preparation of Phenylacetic Acid Derivatives and Acyl Halides

The second key precursor is derived from phenylacetic acid. Phenylacetic acid itself can be synthesized via the hydrolysis of benzyl (B1604629) cyanide. orgsyn.orgchemicalbook.com For the subsequent amidation reaction to be efficient, the carboxylic acid group of phenylacetic acid must be activated. The most common method of activation is to convert it into an acyl halide, specifically phenylacetyl chloride.

This conversion can be accomplished using several standard chlorinating agents:

Thionyl Chloride (SOCl₂): Heating phenylacetic acid with thionyl chloride is a common laboratory and industrial method to produce the acyl chloride. googleapis.com

Oxalyl Chloride ((COCl)₂): This reagent reacts with phenylacetic acid, often in a solvent like benzene (B151609), to yield phenylacetyl chloride with byproducts of carbon dioxide and hydrogen chloride. prepchem.commdma.ch This method is often preferred for its mild conditions and the gaseous nature of its byproducts.

Phosphorus Trichloride (B1173362) (PCl₃): Heating phenylacetic acid with phosphorus trichloride is another effective method, yielding phenylacetyl chloride and phosphorous acid. prepchem.comorgsyn.org

The choice of reagent can depend on the scale of the reaction, the desired purity, and the sensitivity of other functional groups that might be present in more complex substrates. The resulting phenylacetyl chloride is a highly reactive intermediate, ready for coupling with the amine. mdma.ch

Table 2: Reagents for the Preparation of Phenylacetyl Chloride from Phenylacetic Acid
ReagentTypical ConditionsByproductsReference
Thionyl Chloride (SOCl₂)RefluxSO₂, HCl googleapis.com
Oxalyl Chloride ((COCl)₂)Benzene, RefluxCO, CO₂, HCl prepchem.commdma.ch
Phosphorus Trichloride (PCl₃)Steam bathH₃PO₃ prepchem.comorgsyn.org

Intermediates in Multi-Step Synthesis Pathways

The synthesis of Benzeneacetamide, N-pentyl- is fundamentally a multi-step process where the separately prepared precursors are combined. The key step is the nucleophilic acyl substitution reaction between n-pentylamine and phenylacetyl chloride.

The pathway can be summarized as:

Preparation of Precursors: Synthesis of n-pentylamine and phenylacetyl chloride as described in sections 7.1 and 7.2.

Amidation: The reaction of n-pentylamine with phenylacetyl chloride. This is typically carried out in the presence of a base (like triethylamine (B128534) or even an excess of the amine substrate) to neutralize the hydrochloric acid byproduct generated during the reaction. evitachem.com

The central intermediate in this final coupling step is the tetrahedral intermediate formed when the nitrogen of n-pentylamine attacks the carbonyl carbon of phenylacetyl chloride. This intermediate then collapses, expelling the chloride ion to form the stable amide product. While this specific reaction is straightforward, related multi-step syntheses of complex phenylacetamides often involve numerous intermediates. nih.govnih.gov For example, in the synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties, intermediates include protected anilines and thioureas, which undergo a series of transformations before the final product is achieved. nih.gov Alternative synthetic strategies, such as lipase-catalyzed enzymatic aminolysis, can also be employed, offering high chemoselectivity under milder conditions. researchgate.net

Table 3: Key Intermediates in the Synthesis of Benzeneacetamide, N-pentyl-
Compound NameRolePreceding StepSubsequent Step
n-PentylamineAmine PrecursorAlkylation of amine sourceAmidation
Phenylacetic AcidCarboxylic Acid PrecursorHydrolysis of benzyl cyanideAcyl Chloride Formation
Phenylacetyl ChlorideActivated Acyl PrecursorChlorination of phenylacetic acidAmidation
Tetrahedral IntermediateTransient IntermediateNucleophilic attack of amine on acyl chlorideCollapse to form amide

Future Research Directions and Advanced Methodologies in the Study of Benzeneacetamide, N Pentyl

The synthesis and analysis of N-pentylbenzeneacetamide, while rooted in established chemical principles, stand to benefit significantly from emerging technologies and advanced research methodologies. Future exploration in this area is poised to enhance synthetic efficiency, deepen mechanistic understanding, and accelerate the discovery of novel applications. The following sections detail promising avenues for future research, focusing on catalysis, high-throughput screening, computational chemistry, and advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-alkylated benzeneacetamide derivatives like N-pentyl-Benzeneacetamide, and how can purity be optimized?

  • Methodology : N-alkylation of benzeneacetamide (CAS 103-81-1) typically involves reacting the amide with pentyl halides (e.g., 1-iodopentane, CAS 628-17-1) under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization can be achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. For scalable synthesis, continuous flow microreactors (e.g., Capillary number-driven systems) improve reaction efficiency and reproducibility by controlling dispersion and mixing .
  • Data Contradictions : Some alkylation methods may yield byproducts like N,N-dialkylated derivatives, requiring rigorous NMR analysis (¹H, ¹³C) to confirm mono-alkylation .

Q. Which spectroscopic techniques are most reliable for characterizing N-pentyl-Benzeneacetamide, and what key spectral markers should be prioritized?

  • Methodology :

  • Mass Spectrometry (MS) : Base peak at m/z 135 (benzeneacetamide core) and molecular ion peaks for N-pentyl substitution (expected m/z ~221). Compare with EPA/NIH spectral libraries for fragmentation patterns .
  • NMR : ¹H NMR should show a triplet for the pentyl CH₂ adjacent to the amide (δ ~3.2–3.4 ppm) and aromatic protons (δ ~7.2–7.4 ppm). ¹³C NMR confirms the carbonyl (δ ~168 ppm) and pentyl carbons .
    • Validation : Cross-reference with databases like NIST Chemistry WebBook for benzeneacetamide derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts in N-pentyl-Benzeneacetamide?

  • Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) to simulate NMR shifts. Compare computed results (Gaussian or ORCA software) with experimental data to identify conformational effects or solvent interactions. Adjust for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) using implicit solvation models .
  • Case Study : For N,N-dimethylbenzeneacetamide (CAS 18925-69-4), DFT successfully predicted methyl group shifts within 0.3 ppm accuracy, highlighting the method’s reliability for N-alkyl analogs .

Q. What strategies mitigate degradation of N-pentyl-Benzeneacetamide during long-term storage, and how is stability assessed?

  • Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation/hydrolysis. Assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient). Degradation products (e.g., free benzeneacetamide) indicate hydrolytic cleavage of the pentyl group .
  • Contradictions : Some studies suggest alkyl chain length inversely correlates with hydrolysis rates (longer chains are more stable), but this may vary with crystallinity .

Q. How does the N-pentyl substituent influence the compound’s reactivity in catalytic C–H activation reactions?

  • Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to compare reactivity of N-pentyl-Benzeneacetamide with shorter-chain analogs. Monitor regioselectivity via LC-MS and isolate products (e.g., biaryl derivatives). Kinetic studies (initial rate analysis) under varying temperatures/pressures reveal steric and electronic effects .
  • Data Interpretation : Longer alkyl chains may hinder catalyst accessibility but enhance solubility in nonpolar solvents, balancing reactivity and practicality .

Q. What in silico approaches predict the biological activity of N-pentyl-Benzeneacetamide derivatives targeting neurological receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) against targets like κ-opioid receptors (e.g., PDB ID 6B73). Prioritize derivatives with calculated binding energies < –8 kcal/mol. Validate with 3D-QSAR models using CoMFA/CoMSIA on analogs like Asimadoline (EMD 61753), which shares structural motifs .
  • Limitations : Predicted activity must be confirmed by in vitro assays (e.g., cAMP inhibition in HEK293 cells), as steric bulk from the pentyl group may reduce membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.